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Cat. No.: B1245769 Get Quote

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of

lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] Unlike apoptosis,

it is non-caspase-dependent and presents a unique morphology. Cancer cells, with their

heightened metabolic rate and increased iron demand, exhibit a particular vulnerability to

ferroptosis, making it a promising avenue for novel cancer therapies.[3] Dihydroartemisinin
(DHA), a semi-synthetic derivative of artemisinin, is a well-known antimalarial drug that has

demonstrated significant antitumor activities, including the induction of apoptosis, cell cycle

arrest, and inhibition of metastasis.[4][5] Emerging evidence has highlighted DHA's potent

ability to induce ferroptosis across a variety of cancer types, offering a selective and effective

mechanism for cancer cell eradication.[6][7]

Mechanism of DHA-Induced Ferroptosis

DHA triggers ferroptosis through a multi-faceted mechanism that disrupts cellular iron

homeostasis and overwhelms antioxidant defense systems. The key pathways involved are:

Increased Labile Iron Pool: DHA promotes the degradation of ferritin, the primary iron-

storage protein, through a process known as ferritinophagy.[6][8] This lysosomal-dependent

degradation releases large amounts of free iron into the cytoplasm (the labile iron pool).

ROS Generation via Fenton Reaction: The excess intracellular iron catalyzes the Fenton

reaction, converting hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals.[9][10]
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This surge in ROS initiates the lipid peroxidation cascade.

Inhibition of the System Xc⁻/GSH/GPX4 Axis: DHA can suppress the System Xc⁻, an amino

acid antiporter responsible for importing cystine, a crucial precursor for glutathione (GSH)

synthesis.[4][11] The resulting GSH depletion cripples the activity of Glutathione Peroxidase

4 (GPX4), a key enzyme that neutralizes lipid peroxides.[9][11] The inhibition of GPX4 is a

central event in ferroptosis induction.

Induction of Endoplasmic Reticulum (ER) Stress: DHA can induce ER stress, which in turn

can activate the ATF4-CHOP signaling pathway.[4][12] This pathway can lead to the

upregulation of CHAC1, a protein that degrades GSH, further exacerbating oxidative stress

and promoting ferroptosis.[3][13]

These coordinated actions lead to the massive accumulation of lipid peroxides, overwhelming

cellular repair mechanisms, causing membrane damage, and ultimately resulting in ferroptotic

cell death.
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Start
1. Seed Cells

(e.g., 3x10³ cells/well)
in 96-well plate

2. Incubate
(24 h)

3. Treat with DHA
(various concentrations)

4. Incubate
(24-72 h)

5. Add CCK-8/MTT
Reagent (10 µL/well)

6. Incubate
(1-4 h)

7. Measure Absorbance
(450 nm) End
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Start 1. Seed Cells
in 6-well plate

2. Treat with DHA
and controls

3. Harvest & Wash
Cells with PBS

4. Stain with
C11-BODIPY 581/591

5. Incubate
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6. Analyze by
Flow Cytometry End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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